

SR-4835 experimental variability and lot-to-lot consistency

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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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SR-4835 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound **SR-4835**. The information is designed to address common issues related to experimental variability and lot-to-lot consistency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **SR-4835**?

A1: **SR-4835** is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.^{[1][2]} It functions as a "molecular glue," inducing the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 component of the CUL4-RBX1 E3 ubiquitin ligase complex.^{[3][4][5][6][7]} This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.^{[5][6]} The degradation of Cyclin K impairs the transcription of genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.^{[1][8]}

Q2: What are the recommended storage and handling conditions for **SR-4835**?

A2: Proper storage and handling are critical to ensure the stability and activity of **SR-4835**. For long-term storage, the solid powder form should be kept at -20°C and is stable for at least three years.^[3] Stock solutions in DMSO can be stored at -80°C for up to a year.^[3] To prevent

degradation and experimental variability, it is crucial to aliquot stock solutions and avoid repeated freeze-thaw cycles.[3] One study reported irreproducible IC50 values which were attributed to freeze-thaw cycles of a liquid solution of **SR-4835**.

Q3: How should I prepare **SR-4835** stock solutions?

A3: **SR-4835** is soluble in DMSO and Methanol.[9] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO. Selleck Chemicals suggests that for a 16 mg/mL concentration (32.04 mM), warming in a 50°C water bath and ultrasonication may be necessary.[3] They also caution that moisture-absorbing DMSO can reduce solubility, so using fresh, high-purity DMSO is recommended.[3]

Q4: I am observing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results can arise from several factors:

- **Compound Stability:** As mentioned in Q2, improper storage and handling, particularly repeated freeze-thaw cycles of stock solutions, can lead to compound degradation and variable activity.
- **Solubility Issues:** Poor solubility of **SR-4835** in your final assay medium can lead to inaccurate concentrations. Ensure complete dissolution in DMSO before further dilution and consider the final DMSO concentration in your experiment, which should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
- **Lot-to-Lot Variability:** While specific data on **SR-4835** lot-to-lot consistency is not widely published, it is a potential source of variability for any small molecule. It is good practice to perform a dose-response validation experiment with each new lot to ensure consistent activity.
- **Cell-Based Assay Conditions:** Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Standardize these parameters across experiments.
- **Experimental Technique:** Pipetting errors, variations in incubation times, and inconsistencies in reagent preparation can all contribute to variability.

Troubleshooting Guides

Issue 1: Reduced or No Cyclin K Degradation Observed

| Possible Cause | Troubleshooting Step |
|---|---|
| Inactive SR-4835 | - Prepare a fresh dilution from a new aliquot of your DMSO stock. - If the problem persists, prepare a fresh DMSO stock from the powder. - Verify the age and storage conditions of the compound. |
| Suboptimal SR-4835 Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. DC50 values (concentration for 50% degradation) have been reported to be around 90 nM in A549 cells after 2 hours. [10] |
| Incorrect Incubation Time | - Conduct a time-course experiment to determine the optimal treatment duration. Significant Cyclin K degradation is often observed within 2-6 hours. [6] |
| Issues with the Ubiquitin-Proteasome System | - As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) prior to SR-4835 treatment. This should rescue Cyclin K from degradation. [5] - Ensure the cell line expresses the necessary components of the CUL4-RBX1-DDB1 E3 ligase complex. |
| Western Blotting Problems | - See the "Troubleshooting Western Blots for Cyclin K" section below. |

Issue 2: High Variability in Cell Viability/Proliferation Assays

| Possible Cause | Troubleshooting Step |
|-------------------------------|--|
| Inconsistent SR-4835 Activity | - Follow the steps outlined in "Issue 1" for ensuring compound integrity. - Validate each new lot of SR-4835 with a standard dose-response curve. |
| Cell Culture Inconsistencies | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and confluency at the time of treatment. - Regularly test for mycoplasma contamination. |
| DMSO Toxicity | - Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). - Include a vehicle-only (DMSO) control group. |
| Assay-Specific Variability | - For assays like clonogenic assays, ensure even cell distribution when plating. - For colorimetric or fluorometric assays, check for interference from the compound or media components. |

Data Presentation

SR-4835 In Vitro Activity

| Parameter | Value | Target | Reference |
|-----------------------------|----------------|-----------------|---|
| IC50 | 99 nM | CDK12 | [1] [2] |
| Kd | 98 nM | CDK12 | [1] [2] |
| Kd | 4.9 nM | CDK13 | [1] [2] |
| EC50 (Cell Proliferation) | 15.5 - 24.9 nM | TNBC Cell Lines | [9] |
| DC50 (Cyclin K Degradation) | ~90 nM (2h) | A549 cells | [10] |

Experimental Protocols

Protocol 1: Western Blot Analysis of Cyclin K Degradation

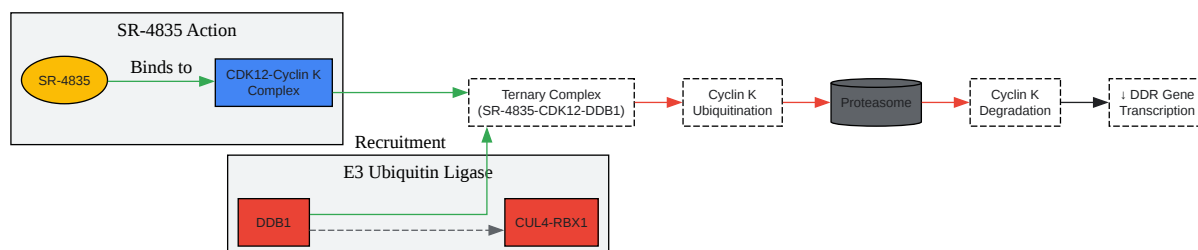
- Cell Culture and Treatment:
 - Seed cells (e.g., A375 melanoma or MDA-MB-231 breast cancer cells) in 6-well plates to achieve 70-80% confluency on the day of treatment.
 - Prepare serial dilutions of **SR-4835** in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
 - For a dose-response experiment, treat cells with increasing concentrations of **SR-4835** (e.g., 0.01 to 3 μ M) for a fixed time (e.g., 2 hours).[\[10\]](#)
 - For a time-course experiment, treat cells with a fixed concentration of **SR-4835** (e.g., 1 μ M) for various durations (e.g., 0, 1, 2, 4, 6 hours).[\[6\]](#)
- Protein Extraction:
 - After treatment, wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge lysates to pellet cell debris and collect the supernatant.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize all samples to the same protein concentration with lysis buffer.
 - Add Laemmli sample buffer and boil samples at 95°C for 5-10 minutes.
- SDS-PAGE and Western Blotting:

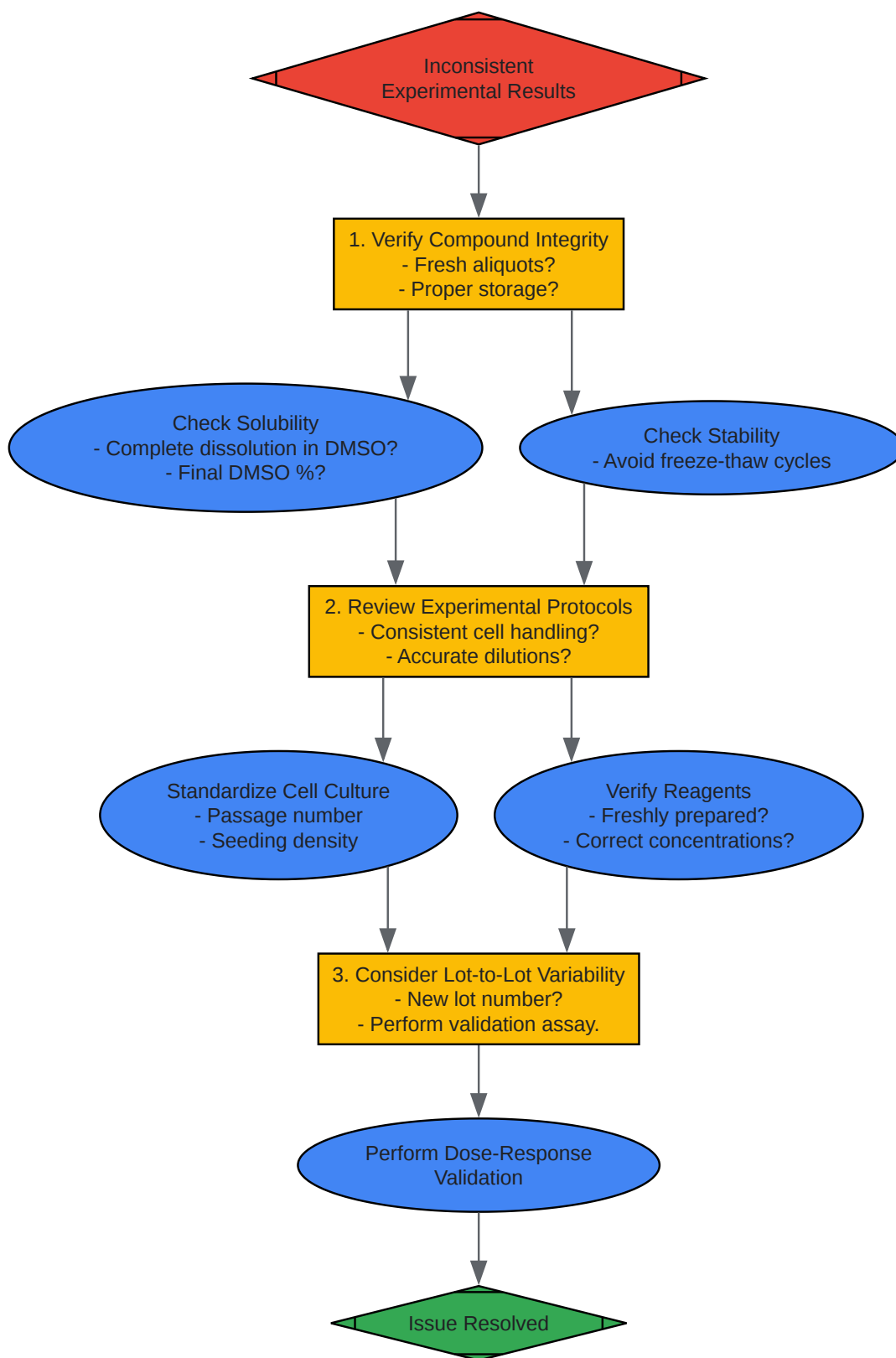
- Load 20-30 µg of protein per lane on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.
- Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Data Analysis:
 - Quantify band intensities using image analysis software.
 - Normalize the Cyclin K band intensity to the corresponding loading control band intensity.

Troubleshooting Western Blots for Cyclin K

| Problem | Possible Cause & Solution |
|----------------------------|--|
| No or Weak Cyclin K Signal | <ul style="list-style-type: none">- Low Protein Load: Increase the amount of protein loaded per lane.- Antibody Issue: Check the primary antibody datasheet for recommended dilutions and conditions. Use a positive control cell lysate known to express Cyclin K.- Poor Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| High Background | <ul style="list-style-type: none">- Insufficient Blocking: Increase blocking time or try a different blocking agent.- Antibody Concentration Too High: Titrate the primary and secondary antibody concentrations.- Inadequate Washing: Increase the number and duration of washes with TBST. |
| Non-Specific Bands | <ul style="list-style-type: none">- Antibody Specificity: Use a well-validated antibody for Cyclin K.- Sample Degradation: Ensure fresh lysates are prepared with protease inhibitors. |

Mandatory Visualizations





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